2-Amino-2-methyl-4-phenylbutan-1-ol
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Overview
Description
2-Amino-2-methyl-4-phenylbutan-1-ol is an organic compound with the molecular formula C10H15NO It is a chiral amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Amino-2-methyl-4-phenylbutan-1-ol can be achieved through several synthetic routes. One common method involves the combination reaction of isobutene, chlorine, and methyl cyanide. The process includes the following steps:
Combination Reaction: Isobutene, chlorine, and methyl cyanide are reacted in a specific weight ratio to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine.
First Hydrolysis: N-[1-(chloromethyl)propyl] acetyl chloroamine is hydrolyzed to obtain N-[1-(chloromethyl)propyl] acetamide.
Second Hydrolysis: N-[1-(chloromethyl)propyl] acetamide undergoes a second hydrolysis to yield 2-Amino-2-methyl-1-propanol.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves using cost-effective materials, fewer steps, and conditions that ensure high product purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-4-phenylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-Amino-2-methyl-4-phenylbutan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-4-phenylbutan-1-ol involves its interaction with molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: Similar structure but lacks the phenyl group.
4-Amino-2-methylbutan-2-ol: Similar structure but differs in the position of the amino and hydroxyl groups.
Uniqueness
2-Amino-2-methyl-4-phenylbutan-1-ol is unique due to the presence of both an amino group and a phenyl group, which imparts distinct chemical and biological properties. The phenyl group enhances its hydrophobic interactions, making it more suitable for certain applications compared to its analogs .
Biological Activity
2-Amino-2-methyl-4-phenylbutan-1-ol, also known as 2-Methyl-4-phenyl-2-butanol, is a compound of significant interest in medicinal and organic chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₁H₁₆N₁O
- Molecular Weight : Approximately 164.2441 g/mol
- Structure : The compound features a chiral center adjacent to the amino group, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its structural characteristics. The amino group can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. Its structural similarity to known inhibitors positions it as a candidate for further investigation in drug development targeting specific enzymes involved in metabolic pathways.
Neuropharmacological Effects
The compound has been studied for its potential neuropharmacological effects. It is believed to influence neurotransmitter systems, which could be beneficial in the treatment of neurological disorders. Preliminary studies suggest interactions with neurotransmitter receptors, although detailed mechanisms remain to be fully elucidated.
Toxicological Profile
A toxicological review highlighted the compound's safety profile when used in various applications, including fragrance formulations. Data on acute toxicity and skin irritation were assessed, indicating that while the compound is generally safe at regulated concentrations, further studies are needed to fully understand its long-term effects .
Synthesis and Applications
The synthesis of this compound typically involves several chemical reactions including oxidation and reduction processes. It serves as a chiral building block for synthesizing complex organic molecules and pharmaceuticals.
Synthesis Route | Description |
---|---|
Oxidation | Converts into 2-Amino-2-phenylbutanone |
Reduction | Produces secondary amines like 2-Amino-2-phenybutane |
Substitution | Forms derivatives such as 2-Amino-2-phenybutyl chloride |
Case Study: Neuropharmacological Research
In a study focused on the neuropharmacological properties of related compounds, researchers found that modifications to the amino structure significantly influenced binding affinities to neurotransmitter receptors. This suggests that similar modifications to this compound could enhance its therapeutic efficacy against neurological disorders .
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-amino-2-methyl-4-phenylbutan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-11(12,9-13)8-7-10-5-3-2-4-6-10/h2-6,13H,7-9,12H2,1H3 |
InChI Key |
PQNNZYDVZYDDRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CO)N |
Origin of Product |
United States |
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